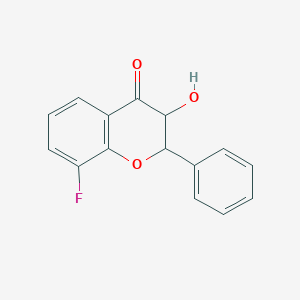
4H-1-Benzopyran-4-one, 8-fluoro-2,3-dihydro-3-hydroxy-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3-hydroxy-2-phenylchroman-4-one: is a synthetic compound belonging to the class of chroman-4-one derivatives These compounds are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylchroman-4-one and fluorinating agents.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) in the presence of catalysts.
Industrial Production Methods: Industrial production of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chroman-4-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its effects on cellular processes and enzyme inhibition.
Medicine: In medicinal chemistry, 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: The compound finds applications in the pharmaceutical and cosmetic industries. It is used in the formulation of skincare products and as an active ingredient in certain medications.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. Its effects are mediated through pathways involving reactive oxygen species (ROS) and signaling cascades.
Comparación Con Compuestos Similares
2-Phenylchroman-4-one: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.
3-Hydroxy-2-phenylchroman-4-one: Similar structure but without the fluorine atom.
8-Fluoro-2-phenylchroman-4-one: Lacks the hydroxyl group at the 3rd position.
Uniqueness: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
644973-57-9 |
|---|---|
Fórmula molecular |
C15H11FO3 |
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
8-fluoro-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO3/c16-11-8-4-7-10-12(17)13(18)14(19-15(10)11)9-5-2-1-3-6-9/h1-8,13-14,18H |
Clave InChI |
AZLTYHNWFUOGKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C(=CC=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
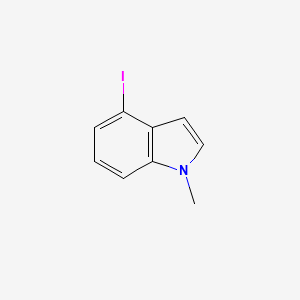


![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)
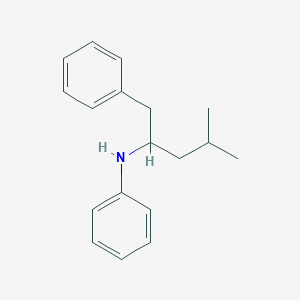

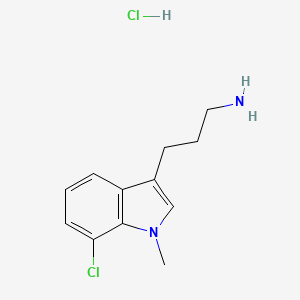
![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
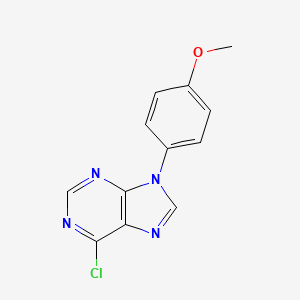
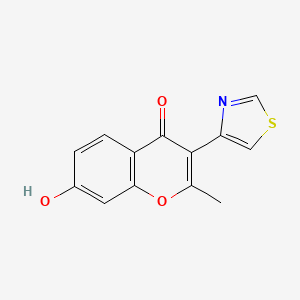
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
